

An In-depth Technical Guide to 1-Naphthaldehyde (CAS 66-77-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Naphthaldehyde

Cat. No.: B7760825

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Naphthaldehyde** (CAS 66-77-3), a versatile aromatic aldehyde. It details its physicochemical properties, spectral characteristics, synthesis protocols, key chemical reactions, and applications, with a particular focus on its relevance in drug discovery and development. This document is intended to serve as a core reference for professionals engaged in chemical research and pharmaceutical sciences.

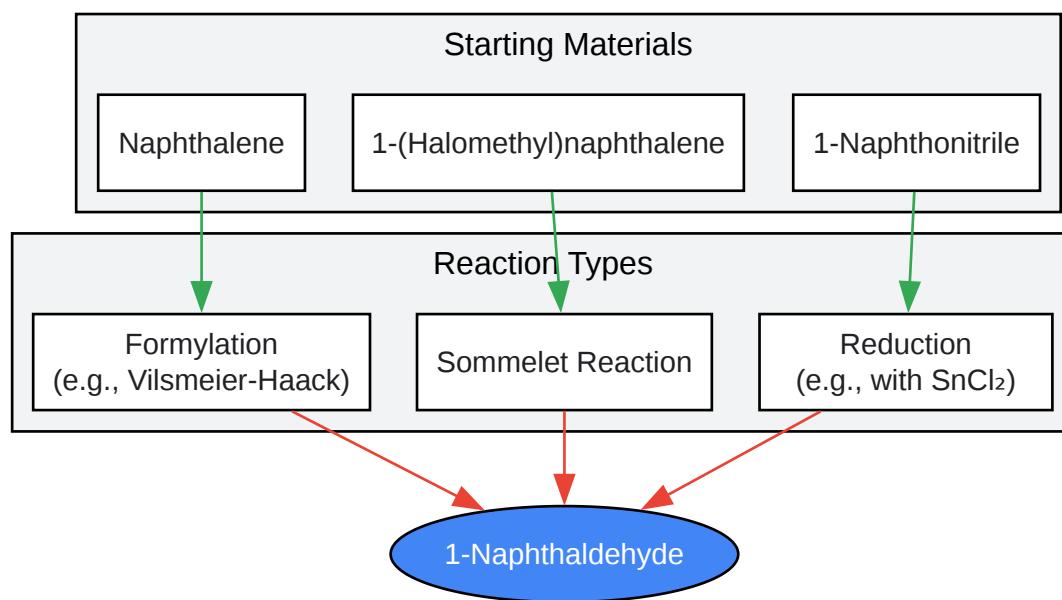
Physicochemical Properties

1-Naphthaldehyde is a pale yellow to colorless liquid at room temperature, characterized by a distinct aromatic odor.^[1] It is an important intermediate in organic synthesis due to the reactivity of its aldehyde group.^[1] Its key physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	66-77-3	[2]
Molecular Formula	C ₁₁ H ₈ O	[2]
Molecular Weight	156.18 g/mol	[2] [3]
Appearance	Clear yellow to dark yellow-brown liquid	[2] [3]
Melting Point	1-2 °C	[2] [4]
Boiling Point	292 °C @ 760 mmHg; 160-161 °C @ 15 mmHg	[2] [5]
Density	1.15 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.652	[2]
Flash Point	> 110 °C (> 230 °F)	[2] [5]
Solubility	Insoluble in water; Soluble in ethanol, ether, acetone, benzene	[1] [2]
Vapor Density	> 1 (vs air)	[2]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **1-Naphthaldehyde**. Key spectral data are provided below.


Spectral Data Type	Key Features and Peaks	Reference
¹ H NMR (in CDCl ₃)	$\delta \approx 10.3$ ppm (singlet, aldehyde proton), $\delta \approx 7.5\text{-}9.2$ ppm (multiplets, aromatic protons)	[6][7]
¹³ C NMR	Data available on spectral databases.	[3]
Infrared (IR) Spectroscopy	Strong absorption band around 1700 cm ⁻¹ (C=O stretch of aldehyde)	[7][8]
Mass Spectrometry (MS)	Molecular Ion (M ⁺) at m/z = 156. Major fragments at m/z = 128, 127.	[3]

Synthesis and Experimental Protocols

1-Naphthaldehyde can be synthesized through various chemical routes. Some of the prominent methods include the Sommelet reaction, oxidation of 1-naphthylmethanol, and formylation of naphthalene.[1][9]

General Workflow for Synthesis

The synthesis of **1-Naphthaldehyde** often involves the introduction of a formyl group onto the naphthalene ring system, starting from various naphthalene derivatives.

[Click to download full resolution via product page](#)

Caption: General synthetic pathways to **1-Naphthaldehyde**.

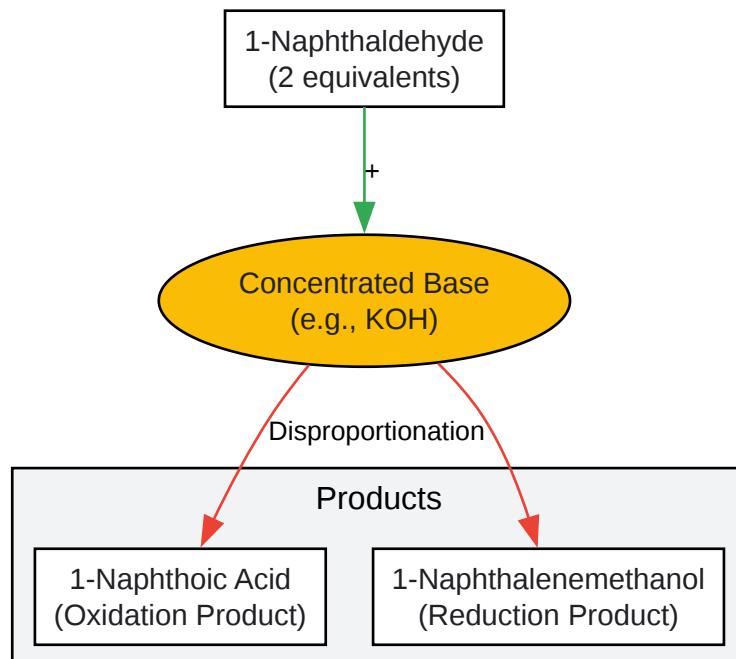
Experimental Protocol: The Sommelet Reaction

The Sommelet reaction provides a method for converting 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene to **1-Naphthaldehyde** using hexamethylenetetramine.^[9]

Materials:

- 1-(Chloromethyl)naphthalene
- Hexamethylenetetramine
- 50% Acetic Acid
- Ether
- 10% Sodium Carbonate Solution
- Anhydrous Sodium Sulfate

Procedure:


- A mixture of 1-(chloromethyl)naphthalene and hexamethylenetetramine is refluxed in 50% aqueous acetic acid.[9]
- The resulting Schiff's bases are hydrolyzed by the strong acid present in the reaction mixture.[9]
- After cooling, the mixture is extracted with ether.[9]
- The ether layer is washed sequentially with water, 10% sodium carbonate solution, and again with water.[9]
- The ether extract is dried over anhydrous sodium sulfate and filtered.[9]
- The ether is removed by distillation.[9]
- The remaining liquid is purified by vacuum distillation to yield **1-Naphthaldehyde**.[9]

Chemical Reactivity and Key Reactions

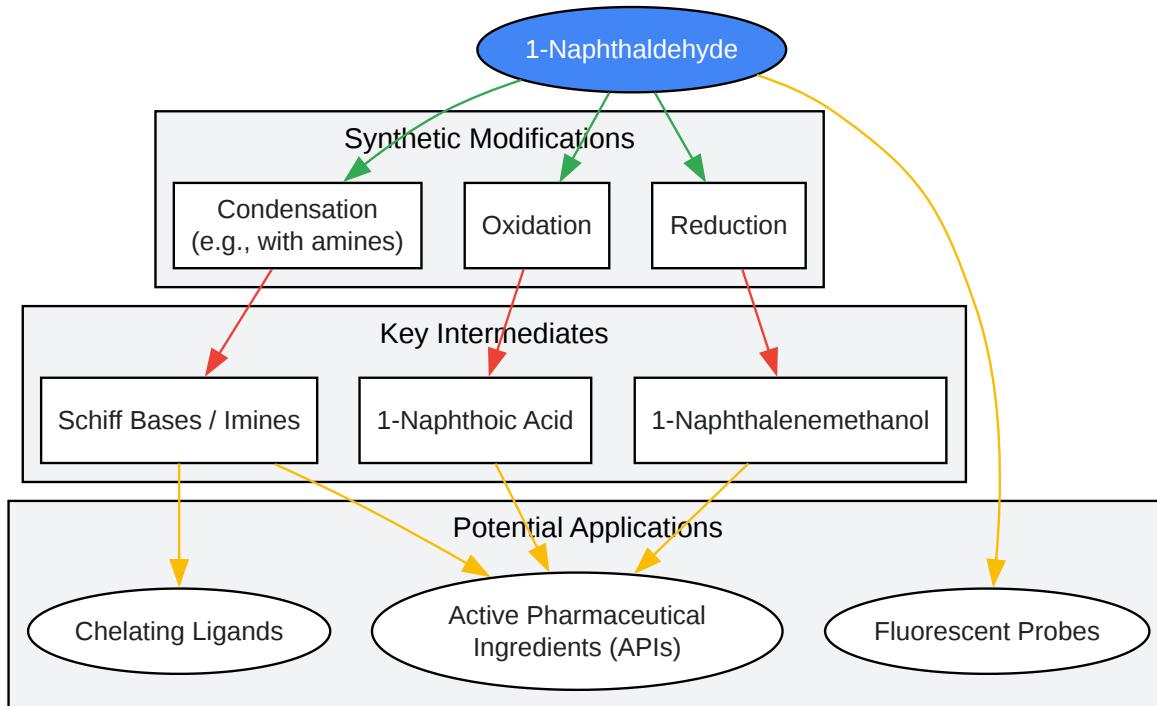
The aldehyde functional group makes **1-Naphthaldehyde** a reactive intermediate for various organic transformations.[1] It serves as a crucial building block for synthesizing dyes, agrochemicals, and pharmaceuticals.[1]

The Cannizzaro Reaction

In the absence of alpha-hydrogens, aromatic aldehydes like **1-Naphthaldehyde** undergo disproportionation in the presence of a strong base. This reaction, known as the Cannizzaro reaction, yields both the corresponding alcohol and carboxylic acid.[10]

[Click to download full resolution via product page](#)

Caption: The Cannizzaro reaction of **1-Naphthaldehyde**.


This reaction is a practical method for producing 1-Naphthoic acid and 1-Naphthalenemethanol.^[10] A solvent-free procedure using powdered potassium hydroxide has been developed, offering high yields of 86% for the acid and 79% for the alcohol.^[10]

Applications in Research and Drug Development

The naphthalene scaffold is a significant pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^[11] **1-Naphthaldehyde** serves as a key starting material for the synthesis of these complex molecules.

Role as a Synthetic Building Block

1-Naphthaldehyde is a versatile precursor for creating more complex molecular architectures. Its derivatives are explored for various therapeutic applications. For instance, condensation reactions with amines to form Schiff bases are common, leading to compounds with potential biological activity.^{[12][13]}

[Click to download full resolution via product page](#)

Caption: **1-Naphthaldehyde** as a versatile building block in drug discovery.

Specific Applications:

- Pharmaceutical Intermediates: It is a precursor for synthesizing various active pharmaceutical ingredients (APIs).^[14] The naphthalene core can be functionalized to create novel drug candidates.^[12]
- Fluorescent Probes: Used in the synthesis of specialized materials, including fluorescent probes for biochemical studies.^{[1][12]}
- Metal-Organic Frameworks (MOFs): Employed in the synthesis of single-crystalline homochiral porous MOFs.^[2]
- Anti-inflammatory Agents: Derivatives of naphthalene have shown significant anti-inflammatory activities by inhibiting neutrophil activation.^[15]

- Antimicrobial Agents: Naphthol derivatives synthesized from related precursors have demonstrated potent antibacterial activity against multidrug-resistant (MDR) strains.[16]
- Metabolite Studies: **1-Naphthaldehyde** is a known human metabolite of the antifungal drug terbinafine.[3]

Toxicology and Safety Information

Understanding the toxicological profile of **1-Naphthaldehyde** is essential for safe handling and for assessing the risk of its derivatives in drug development.

Hazard Identification and Toxicity Data

1-Naphthaldehyde is classified as harmful if swallowed and causes irritation to the eyes, respiratory system, and skin.[17][18] It is also a lachrymator.[17]

Toxicity Data	Value	Species	Reference
Oral LD50	667 mg/kg	Rat	[17][19]
Dermal LD50	> 20 mL/kg	Guinea pig	[3][17]

Reported Effects: In oral lethal-dose studies in rats, it caused somnolence and muscle weakness.[3][19] Prolonged or repeated skin contact may lead to dermatitis.[17]

Handling and Safety Precautions

- Engineering Controls: Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[17]
- Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and protective clothing to prevent skin exposure.[17][19]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases. Keep containers tightly closed.[17][18]
- Spill Response: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Ensure adequate ventilation.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1-Naphthaldehyde | 66-77-3 [chemicalbook.com]
- 3. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 66-77-3 1-Naphthaldehyde AKSci J91707 [aksci.com]
- 5. 1-naphthaldehyde, 66-77-3 [thegoodsentscompany.com]
- 6. 1-Naphthaldehyde(66-77-3) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]
- 14. la.pioneerbioinc.com [la.pioneerbioinc.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. fishersci.ca [fishersci.ca]
- 19. chemicalbook.com [chemicalbook.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Naphthaldehyde (CAS 66-77-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7760825#1-naphthaldehyde-cas-number-66-77-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com